3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid typically involves the reaction of 3-methoxy-3-oxopropanoic acid with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid involves its ability to interact with biological molecules through its disulfide bond. This interaction can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-oxopropanoic acid: Shares the methoxy and oxo functional groups but lacks the disulfide bond.
3-(3-Methoxyphenyl)propanoic acid: Contains a methoxyphenyl group instead of the disulfanyl group.
3-Methoxy-2-nitrobenzoic acid: Contains a nitro group and a benzoic acid structure .
Uniqueness
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid is unique due to its disulfide bond, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring redox-active compounds and for studying disulfide-related biochemical processes .
Properties
Molecular Formula |
C7H12O4S2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C7H12O4S2/c1-11-7(10)3-5-13-12-4-2-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI Key |
GMJOKXSUZJDFOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.